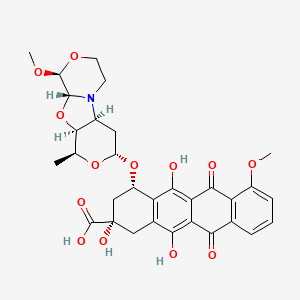

PNU-159682 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H33NO13 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C31H33NO13/c1-12-27-15(32-7-8-42-29(41-3)28(32)45-27)9-18(43-12)44-17-11-31(39,30(37)38)10-14-20(17)26(36)22-21(24(14)34)23(33)13-5-4-6-16(40-2)19(13)25(22)35/h4-6,12,15,17-18,27-29,34,36,39H,7-11H2,1-3H3,(H,37,38)/t12-,15-,17-,18-,27+,28+,29-,31-/m0/s1 |

InChI Key |

QRJDFOACHALIRS-LURYFDOKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCO[C@@H]([C@H]7O2)OC |

Canonical SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCOC(C7O2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PNU-159682 Carboxylic Acid: A Potent Cytotoxin for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 carboxylic acid and its parent compound, PNU-159682, represent a class of highly potent anthracycline derivatives with significant potential in the development of next-generation antibody-drug conjugates (ADCs). PNU-159682 is a major bioactive metabolite of nemorubicin (B1684466) (MMDX) and demonstrates exceptionally high cytotoxicity against a broad range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and transcription.[3][4] This inhibition leads to the stabilization of topoisomerase II-DNA cleavage complexes, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[5][6]

This technical guide provides a comprehensive overview of PNU-159682, with a focus on its carboxylic acid derivative, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and related pathways. While much of the available literature focuses on the parent compound, this guide will distinguish information specific to the carboxylic acid where possible and highlight its role as a payload in ADCs.

Physicochemical Properties

While specific data for this compound is limited, the properties of the parent compound provide a strong foundation for understanding its chemical nature.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₃NO₁₃ | [7] |

| Molecular Weight | 627.59 g/mol | [7] |

| Appearance | Solid | [7] |

| Purity | ≥98% | [7] |

Mechanism of Action: Topoisomerase II Inhibition and DNA Damage Response

PNU-159682 exerts its potent cytotoxic effects by targeting DNA topoisomerase II.[3][4] Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[5] PNU-159682 acts as a topoisomerase II "poison" by intercalating into DNA and stabilizing the covalent topoisomerase II-DNA cleavage complex.[5][8] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs.

The resulting DNA damage triggers a cellular DNA Damage Response (DDR) pathway. While the specific signaling cascade initiated by PNU-159682 is not fully elucidated, it is understood to activate key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including checkpoint kinases CHK1 and CHK2, which ultimately leads to cell cycle arrest, primarily in the S-phase, to allow for DNA repair.[6][11] If the damage is too extensive, the cell is directed towards apoptosis.

Signaling Pathway of PNU-159682-Induced DNA Damage Response

Caption: PNU-159682 mechanism of action leading to apoptosis.

In Vitro Cytotoxicity

PNU-159682 exhibits remarkable potency against a variety of human cancer cell lines, with IC₇₀ values in the subnanomolar range. This high level of cytotoxicity surpasses that of its parent compound, nemorubicin, and the widely used chemotherapeutic doxorubicin (B1662922) by several orders of magnitude.[2]

| Cell Line | Histotype | IC₇₀ (nmol/L) of PNU-159682 |

| HT-29 | Colon Carcinoma | 0.58 ± 0.12 |

| A2780 | Ovarian Carcinoma | 0.39 ± 0.08 |

| DU145 | Prostate Carcinoma | 0.13 ± 0.03 |

| EM-2 | Leukemia | 0.08 ± 0.02 |

| Jurkat | Leukemia | 0.09 ± 0.02 |

| CEM | Leukemia | 0.07 ± 0.01 |

| Data from Quintieri et al., 2005.[2] |

Experimental Protocols

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxicity of compounds like PNU-159682.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or PNU-159682) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates until no moisture is visible.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀/IC₇₀ values.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. This is crucial for confirming the S-phase arrest induced by PNU-159682.

Methodology:

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at a concentration known to induce cell cycle effects (e.g., 10x IC₅₀) for a defined period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing the in vitro effects of the compound.

Synthesis Overview

PNU-159682 is a metabolite of nemorubicin, and its synthesis typically involves the oxidative cyclization of the parent drug.[2] While detailed, publicly available protocols for the synthesis of this compound are scarce, patents describe methods for preparing PNU-159682 and its derivatives. These methods often involve the use of protecting groups and specific oxidizing agents to achieve the desired cyclization and subsequent modifications to introduce the carboxylic acid moiety, likely for conjugation to linkers in ADC development.[12] The synthesis of PNU-159682 derivatives for ADCs often involves attaching a linker to the C-13 position of the anthracycline structure.[13]

Role in Antibody-Drug Conjugates (ADCs)

The extreme potency of PNU-159682 makes it an ideal payload for ADCs.[12] In this context, the carboxylic acid derivative of PNU-159682 serves as a crucial component for attaching a linker, which in turn connects the cytotoxic agent to a monoclonal antibody. This targeted delivery system allows for the selective destruction of cancer cells expressing a specific antigen, thereby minimizing systemic toxicity.[7] The development of ADCs utilizing PNU-159682 derivatives has shown promising preclinical results, with demonstrated efficacy in various cancer models, including non-small cell lung cancer and colorectal cancer.[12]

Conclusion

This compound, as a derivative of the highly potent topoisomerase II inhibitor PNU-159682, holds significant promise as a payload for the development of innovative and effective antibody-drug conjugates. Its subnanomolar cytotoxicity, coupled with its distinct mechanism of action involving the induction of DNA damage and S-phase cell cycle arrest, provides a strong rationale for its continued investigation in oncology. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to optimize its use in targeted cancer therapies. This technical guide provides a foundational understanding for researchers and drug development professionals working with this potent class of molecules.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-159682 Carboxylic Acid: A Deep Dive into its Discovery and Scientific History

For Immediate Release

[City, State] – [Date] – PNU-159682 carboxylic acid, a highly potent derivative of the anthracycline nemorubicin (B1684466), has emerged as a significant payload for antibody-drug conjugates (ADCs) in oncology research. This in-depth guide provides a comprehensive overview of its discovery, history, and key experimental data for researchers, scientists, and professionals in drug development.

PNU-159682 is a major bioactive metabolite of nemorubicin, formed in human liver microsomes.[1] Its significance lies in its dramatically increased cytotoxicity compared to its parent compound, nemorubicin (also known as MMDX), and the widely used chemotherapy agent doxorubicin (B1662922).[1][2] This exceptional potency makes it a compelling candidate for targeted cancer therapies.

Discovery and Development

PNU-159682 was identified as a metabolite of nemorubicin, an investigational drug that has undergone phase II/III clinical testing for hepatocellular carcinoma.[2] The biotransformation of nemorubicin to PNU-159682 is catalyzed by the cytochrome P450 enzyme CYP3A4, which is the major CYP in the human liver.[2] This metabolic activation results in a compound with substantially greater anti-tumor activity.

The carboxylic acid form of PNU-159682 is a potent cytotoxin used in the development of ADCs.[3][4][5] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a highly potent cytotoxic agent, like this compound, directly to cancer cells. This targeted delivery minimizes systemic exposure and potential side effects associated with traditional chemotherapy.

Mechanism of Action

PNU-159682 exerts its cytotoxic effects through a dual mechanism of action. As a potent anthracycline derivative, it inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and transcription.[3][6] This inhibition leads to the formation of nucleic acid adducts and subsequent DNA damage.[6] The molecule is considered a virtual DNA crosslinking agent that intercalates and covalently binds to DNA, forming stable adducts.[7] This activity ultimately induces S-phase cell cycle arrest and apoptosis in cancer cells.[7]

Quantitative Cytotoxicity Data

Studies have consistently demonstrated the remarkable potency of PNU-159682. It is reported to be over 3,000-fold more cytotoxic than its parent compound, nemorubicin, and doxorubicin.[1] In a panel of six human tumor cell lines, PNU-159682 exhibited IC70 values in the subnanomolar range, from 0.07 to 0.58 nmol/L.[2] This represents a 2,360- to 790-fold greater potency than nemorubicin and a 6,420- to 2,100-fold greater potency than doxorubicin in the same cell lines.[2]

| Cell Line | IC70 (nmol/L) for PNU-159682 | Fold Increase in Potency vs. Nemorubicin | Fold Increase in Potency vs. Doxorubicin |

| HT-29 | 0.58 | 790 | 2100 |

| A2780 | 0.07 | 2360 | 6420 |

| DU145 | Not Specified | Not Specified | Not Specified |

| EM-2 | Not Specified | Not Specified | Not Specified |

| Jurkat | Not Specified | Not Specified | Not Specified |

| CEM | Not Specified | Not Specified | Not Specified |

Note: Specific IC70 values for DU145, EM-2, Jurkat, and CEM cell lines were not detailed in the provided search results.

Experimental Protocols

PNU-159682 Formation Assay in Human Liver Microsomes

A key experiment in understanding the origin of PNU-159682 involves its formation from nemorubicin in human liver microsomes. The following is a generalized protocol based on available information:

-

Incubation: Nemorubicin (substrate) is incubated with pooled human liver microsomes (HLMs) at a concentration range of 1 to 50 μmol/L.[2] The incubation mixture is supplemented with an NADPH-generating system.

-

Linearity: The reaction is maintained under linear conditions, typically with 0.25 mg of microsomal protein/mL and an incubation time of 10 minutes.[2]

-

Protein Precipitation: Following incubation, the reaction is stopped by protein precipitation.

-

Derivative Formation: A clear supernatant is transferred to a tube containing freshly prepared Nash's reagent (15% w/v ammonium (B1175870) acetate, 0.3% v/v acetic acid, and 0.2% v/v 2,4-pentanedione in distilled water).[2]

-

Incubation and Detection: The tubes are heated to allow the formation of a formaldehyde (B43269) derivative (3,5-diacetyl-1,4-dihydrolutidine), which can then be quantified.[2]

Visualizing Key Processes

To further elucidate the context and application of this compound, the following diagrams illustrate its metabolic origin and its role in ADC-mediated cancer cell killing.

Caption: Metabolic conversion of Nemorubicin to the highly potent PNU-159682 by the CYP3A4 enzyme.

Caption: General workflow of an ADC delivering PNU-159682 to a tumor cell, leading to apoptosis.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its exceptional potency and well-defined mechanism of action make it a highly attractive payload for the development of next-generation ADCs. Further research into its application in various cancer models and the optimization of ADC constructs will continue to unlock its full therapeutic potential.

References

- 1. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Mechanism of Action of PNU-159682 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a highly potent anthracycline and a major metabolite of the experimental anticancer agent nemorubicin. Its exceptional cytotoxicity has led to its investigation primarily as a payload for antibody-drug conjugates (ADCs). PNU-159682 carboxylic acid is a derivative of PNU-159682, designed to facilitate its conjugation to monoclonal antibodies through various linker technologies. While the core mechanism of action is attributed to the PNU-159682 moiety, the carboxylic acid functional group provides a crucial attachment point for linkers in the synthesis of ADCs. This guide provides a comprehensive overview of the mechanism of action of PNU-159682, which is fundamental to understanding the activity of its carboxylic acid derivative in the context of ADCs.

The primary mechanism of action of PNU-159682 involves the inhibition of DNA topoisomerase II and the induction of DNA damage, ultimately leading to cell cycle arrest and apoptosis.[1][2][]

Core Mechanism of Action: A Dual Threat to Cancer Cells

The cytotoxic effects of PNU-159682 stem from a multi-faceted attack on cellular processes, primarily targeting DNA integrity and replication.

DNA Intercalation and Adduct Formation

As an anthracycline derivative, PNU-159682 possesses a planar ring system that allows it to intercalate between the base pairs of DNA.[] This physical insertion into the DNA double helix distorts its structure, interfering with fundamental processes such as DNA replication and transcription. Furthermore, studies have indicated that PNU-159682 can form stable adducts with DNA, further contributing to its genotoxic effects.[]

Inhibition of Topoisomerase II

A key molecular target of PNU-159682 is topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription.[2][] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through before resealing the break. PNU-159682 acts as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks.

The resulting DNA damage triggers a robust DNA damage response (DDR) within the cell.

References

PNU-159682: A Potent Topoisomerase II Inhibitor for Advanced Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin (B1684466) and a well-documented inhibitor of DNA topoisomerase II.[1][2][3] Its exceptional cytotoxicity has positioned it as a significant payload candidate for antibody-drug conjugates (ADCs) in the development of targeted cancer therapies.[1][4][5] This document provides a comprehensive technical overview of PNU-159682, focusing on its mechanism of action as a topoisomerase II inhibitor, summarizing key quantitative data, and outlining relevant experimental protocols. While the initial query focused on "PNU-159682 carboxylic acid," the vast body of scientific literature points to PNU-159682 as the primary active molecule with potent topoisomerase II inhibitory and cytotoxic effects. Information specifically detailing "this compound" as a topoisomerase II inhibitor is limited, with the name more broadly associated with its role as a potent ADC cytotoxin.[6][7][8]

Mechanism of Action

PNU-159682 exerts its potent anti-tumor effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1][9] Unlike some other topoisomerase II inhibitors that act as poisons by stabilizing the enzyme-DNA cleavage complex, PNU-159682 is considered a virtual DNA crosslinking agent that intercalates into DNA and forms stable adducts.[10][11] This interaction leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[10][12]

The proposed mechanism of action involves the following key steps:

-

DNA Intercalation: The planar structure of PNU-159682 allows it to insert between DNA base pairs.[3]

-

Topoisomerase II Inhibition: By binding to DNA, PNU-159682 interferes with the function of topoisomerase II, preventing the re-ligation of DNA strands that the enzyme transiently cleaves to resolve topological stress.[1][9]

-

DNA Damage and Cell Cycle Arrest: The inhibition of topoisomerase II and the formation of stable DNA adducts lead to the accumulation of DNA double-strand breaks.[10][12] This triggers a DNA damage response, leading to cell cycle arrest, primarily in the S-phase, which is a distinct characteristic compared to other anthracyclines like Doxorubicin that typically cause a G2/M block.[10][12]

-

Apoptosis: The extensive DNA damage and cell cycle arrest ultimately activate apoptotic pathways, leading to programmed cell death.[12]

Below is a diagram illustrating the proposed signaling pathway for PNU-159682's mechanism of action.

Caption: Proposed mechanism of action of PNU-159682 as a topoisomerase II inhibitor.

Quantitative Data

The high potency of PNU-159682 is demonstrated by its low nanomolar and sub-nanomolar IC50 and IC70 values against a wide range of human cancer cell lines.

In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |

| BJAB.Luc | Burkitt's Lymphoma | 0.10 | - | [1] |

| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | [1] |

| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 | - | [1] |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.1 | - | [1] |

| HT-29 | Colorectal Adenocarcinoma | - | 0.577 | [1] |

| A2780 | Ovarian Carcinoma | - | 0.39 | [1] |

| DU145 | Prostate Carcinoma | - | 0.128 | [1] |

| EM-2 | - | - | 0.081 | [1] |

| Jurkat | Acute T-cell Leukemia | - | 0.086 | [1] |

| CEM | Acute Lymphoblastic Leukemia | - | 0.075 | [1] |

| SKRC-52 | Renal Cell Carcinoma (CAIX-expressing) | 25 | - | [1] |

In Vivo Efficacy Data

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Murine L1210 leukemia | Leukemia | 15 µg/kg (single i.v. dose) | Maximum tolerated dose, 29% increase in life span | [1] |

| MX-1 human mammary carcinoma mice | Mammary Carcinoma | 4 µg/kg (i.v., q7dx3) | Therapeutic response, complete tumor regression in 4/7 mice from day 39 | [1] |

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is based on the methodology described for determining the cytotoxic effects of PNU-159682 on human tumor cell lines.[1]

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to a serial dilution of PNU-159682 (e.g., 0-500 nM) for 1 hour.

-

Incubation: Remove the compound-containing medium, wash the cells, and culture in fresh, compound-free medium for 72 hours.

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the IC70 values (the concentration that inhibits cell growth by 70%) from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the general steps for analyzing the effect of PNU-159682 on the cell cycle, as suggested by studies on PNU-159682 derivatives.[10][12]

-

Cell Treatment: Treat cancer cells with PNU-159682 or a vehicle control for a specified period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M) using appropriate software.

The following diagram illustrates a typical experimental workflow for evaluating a topoisomerase II inhibitor like PNU-159682.

Caption: General experimental workflow for the preclinical evaluation of PNU-159682.

Conclusion

PNU-159682 is a remarkably potent topoisomerase II inhibitor with demonstrated efficacy against a broad range of cancer cell lines and in preclinical tumor models.[1] Its distinct mechanism of action, involving DNA intercalation and induction of S-phase cell cycle arrest, sets it apart from other anthracyclines.[10][12] The exceptional potency of PNU-159682 makes it a highly attractive payload for the development of next-generation antibody-drug conjugates, offering the potential for targeted delivery and an improved therapeutic index.[5][13] Further research into its clinical applications is ongoing and holds significant promise for the future of cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

PNU-159682 Carboxylic Acid: An In-Depth Technical Guide to its DNA Damage Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159682, a potent metabolite of the anthracycline nemorubicin, and its carboxylic acid derivative are powerful cytotoxic agents currently under investigation, primarily as payloads for antibody-drug conjugates (ADCs). A core aspect of their potent anti-tumor activity lies in their ability to induce significant DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanisms of DNA damage induction by PNU-159682 carboxylic acid, supported by available quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals working with this class of compounds.

Introduction

PNU-159682 is a highly potent anthracycline derivative that demonstrates significantly greater cytotoxicity than its parent compound, nemorubicin, and other established anthracyclines like doxorubicin. Its primary mechanism of action involves the induction of DNA damage through multiple coordinated processes. This guide will delve into the specifics of these mechanisms, the cellular consequences, and the methodologies used to study these effects. While much of the available data pertains to PNU-159682 and its derivatives used in ADCs, the fundamental DNA-damaging properties are inherent to the core molecule.

Mechanism of DNA Damage Induction

The primary mechanism by which this compound exerts its cytotoxic effects is through direct and indirect damage to cellular DNA. This multi-faceted process involves DNA intercalation, the formation of DNA adducts, and the inhibition of topoisomerase II.

DNA Intercalation and Adduct Formation

PNU-159682 is known to intercalate into the DNA double helix. This insertion between base pairs distorts the helical structure, interfering with fundamental cellular processes such as DNA replication and transcription. Furthermore, PNU-159682 can form covalent adducts with DNA, creating stable lesions that are difficult for cellular repair mechanisms to resolve.

Topoisomerase II Inhibition

A key aspect of PNU-159682's activity is its role as a potent inhibitor of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks (DSBs) to allow for strand passage. PNU-159682 stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This results in an accumulation of DSBs, a highly lethal form of DNA damage.

Cellular Consequences of DNA Damage

The extensive DNA damage induced by this compound triggers a robust cellular response, primarily culminating in cell cycle arrest and apoptosis.

S-Phase Cell Cycle Arrest

A hallmark of PNU-159682 and its derivatives is the induction of cell cycle arrest in the S-phase. This is a direct consequence of the DNA damage and replication stress, which activates the DNA damage response (DDR) pathway. Checkpoint kinases, such as Chk1, are phosphorylated and activated, leading to a halt in DNA synthesis to allow time for DNA repair. If the damage is too severe to be repaired, the cell is targeted for elimination.

Apoptosis

Prolonged S-phase arrest and the accumulation of irreparable DNA damage, particularly DSBs, ultimately lead to the initiation of the apoptotic cascade. This programmed cell death is a critical mechanism for eliminating genetically unstable cells, thereby preventing the propagation of damaged DNA.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic activity of PNU-159682, which is indicative of its potent DNA-damaging capabilities.

Table 1: Cytotoxicity of PNU-159682 against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |

| HT-29 | Colon Carcinoma | - | 0.577 | |

| A2780 | Ovarian Carcinoma | - | 0.39 | |

| DU145 | Prostate Carcinoma | - | 0.128 | |

| EM-2 | - | - | 0.081 | |

| Jurkat | T-cell Leukemia | - | 0.086 | |

| CEM | T-cell Leukemia | - | 0.075 | |

| BJAB.Luc | B-cell Lymphoma | 0.10 | - | |

| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | |

| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | |

| WSU-DLCL2 | B-cell Lymphoma | 0.1 | - | |

| SKRC-52 | Renal Carcinoma | 25 | - |

Note: The specific form of PNU-159682 (e.g., carboxylic acid) is not always explicitly stated in the source material. The data reflects the general potency of the PNU-159682 molecule.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the DNA-damaging effects of this compound.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is for the analysis of cell cycle distribution in a cell population treated with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control.

-

Cell Harvest: Harvest adherent cells by trypsinization. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Detection of DNA Double-Strand Breaks by γH2AX Western Blotting

This protocol describes the detection of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, in cells treated with this compound.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibody (anti-γH2AX)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and then incubate with a chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system. Densitometry can be used for semi-quantitative analysis.

Conclusion

This compound is a highly effective DNA-damaging agent with a multi-pronged mechanism of action that includes DNA intercalation, adduct formation, and potent inhibition of topoisomerase II. These actions lead to the formation of lethal DNA double-strand breaks, culminating in S-phase cell cycle arrest and apoptosis. The exceptional potency of this compound, as evidenced by its low nanomolar to sub-nanomolar cytotoxicity, underscores its potential as a payload for targeted cancer therapies. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar DNA-damaging agents. Further research focusing on the specific quantitative measurement of DNA damage markers will provide a more complete understanding of its biological activity.

An In-depth Technical Guide to PNU-159682 Carboxylic Acid and Nemorubicin for Drug Development Professionals

December 12, 2025

Abstract

This technical guide provides a comprehensive comparative analysis of two potent anti-cancer agents: nemorubicin (B1684466) and its highly cytotoxic metabolite, PNU-159682, with a focus on PNU-159682 carboxylic acid. Nemorubicin, a doxorubicin (B1662922) derivative, exhibits a unique mechanism of action that circumvents typical anthracycline resistance. Its bioactivation in the liver to PNU-159682 results in a compound with significantly amplified potency. This document delves into their distinct mechanisms of action, presents a compilation of their cytotoxic and in vivo activities, and provides detailed experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the critical information necessary for advancing the understanding and application of these compounds in oncology.

Introduction

Nemorubicin (3'-deamino-3'-[2(S)-methoxy-4-morpholinyl]doxorubicin) is a third-generation anthracycline that has demonstrated a distinct and potent antitumor profile.[1] Unlike its parent compound, doxorubicin, nemorubicin is effective against multidrug-resistant tumor cell lines.[2] A key feature of nemorubicin is its metabolic activation by cytochrome P450 enzymes, primarily CYP3A4, in the liver to its major metabolite, PNU-159682 (3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin).[3] This biotransformation is critical, as PNU-159682 is substantially more cytotoxic—reportedly over 3,000-fold more potent—than its parent compound.[4]

This compound is a derivative of PNU-159682 and is a potent cytotoxin utilized in the development of Antibody-Drug Conjugates (ADCs).[5][6] This guide will compare the available data for nemorubicin and PNU-159682, including its carboxylic acid form, to provide a clear understanding of their therapeutic potential.

Mechanism of Action

While structurally related to doxorubicin, nemorubicin and PNU-159682 exhibit distinct mechanisms of action that contribute to their potent anti-cancer effects.

Nemorubicin

Nemorubicin's mode of action is multifaceted:

-

Topoisomerase I Inhibition: Unlike doxorubicin, which primarily targets topoisomerase II, nemorubicin induces DNA strand breaks mainly through the inhibition of topoisomerase I.[1]

-

DNA Intercalation and G-quadruplex Stabilization: Nemorubicin intercalates into duplex DNA and can also stabilize G-quadruplex DNA structures.[2]

-

Requirement for Nucleotide Excision Repair (NER): A unique characteristic of nemorubicin is that its cytotoxic activity is dependent on an intact NER system.[1][2] Cells deficient in NER components show reduced sensitivity to the drug.

PNU-159682 and this compound

PNU-159682, the active metabolite, is a highly potent DNA topoisomerase II inhibitor.[7] Its carboxylic acid derivative is also utilized for its potent cytotoxic properties, particularly as a payload for ADCs.[5][6] The primary mechanisms include:

-

Potent Topoisomerase II Inhibition: PNU-159682 is a highly potent inhibitor of DNA topoisomerase II, leading to DNA double-strand breaks.[7]

-

DNA Adduct Formation: PNU-159682 has been shown to form stable, reversible adducts with DNA, contributing to its cytotoxicity.[8]

-

Induction of DNA Damage Response and Cell Cycle Arrest: Treatment with PNU-159682 derivatives leads to a robust DNA damage response, characterized by the activation of checkpoint kinases. This results in cell cycle arrest, primarily in the S-phase, which is distinct from the G2/M arrest often seen with other anthracyclines like doxorubicin.[9][10]

The following diagram illustrates the bioactivation of nemorubicin and the subsequent mechanism of action of PNU-159682.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the in vitro cytotoxicity and in vivo efficacy of nemorubicin and PNU-159682.

Table 1: In Vitro Cytotoxicity (IC50/IC70 Values)

| Compound | Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference(s) |

| Nemorubicin | HT-29 | Colon Carcinoma | - | 578 | [2] |

| A2780 | Ovarian Carcinoma | - | 468 | [2] | |

| DU145 | Prostate Carcinoma | - | 193 | [2] | |

| EM-2 | - | - | 191 | [2] | |

| Jurkat | T-cell Leukemia | - | 68 | [2] | |

| CEM | T-cell Leukemia | - | 131 ± 9 | [2] | |

| PNU-159682 | HT-29 | Colon Carcinoma | - | 0.577 | [10] |

| A2780 | Ovarian Carcinoma | - | 0.39 | [10] | |

| DU145 | Prostate Carcinoma | - | 0.128 | [10] | |

| EM-2 | - | - | 0.081 | [10] | |

| Jurkat | T-cell Leukemia | - | 0.086 | [10] | |

| CEM | T-cell Leukemia | - | 0.075 | [10] | |

| BJAB.Luc | B-cell Lymphoma | 0.10 | - | [9] | |

| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | [9] | |

| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | [9] | |

| WSU-DLCL2 | B-cell Lymphoma | 0.10 | - | [9] | |

| SKRC-52 | Renal Carcinoma | 25 | - | [6][7] |

Note: IC50/IC70 values can vary based on experimental conditions.

Table 2: In Vivo Efficacy

| Compound | Model | Cancer Type | Dose & Schedule | Key Findings | Reference(s) |

| Nemorubicin | Murine L1210 Leukemia | Leukemia | 90 µg/kg (single i.v. dose) | 36% increase in life span | [9][10] |

| PNU-159682 | Murine L1210 Leukemia | Leukemia | 15 µg/kg (single i.v. dose) | 29% increase in life span (comparable to 90 µg/kg nemorubicin) | [9][10] |

| MX-1 Human Mammary Carcinoma Xenograft | Breast Cancer | 4 µg/kg (i.v., q7dx3) | Complete tumor regression in 4 out of 7 mice | [9][10] | |

| SKRC-52 Xenograft | Renal Carcinoma | 25 nmol/kg | Effective antitumor effect | [6][7] | |

| PNU-159682 ADC | NSCLC & Colorectal Cancer PDX | Lung & Colorectal Cancer | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nemorubicin and PNU-159682.

In Vitro Cytotoxicity Assay (MTT/SRB Assay)

This protocol is a general guideline for determining the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, A2780, DU145)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Nemorubicin and this compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

-

Solubilization buffer (e.g., DMSO for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed exponentially growing cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium. For some studies, a short exposure time (e.g., 1 hour) is followed by washing and incubation in drug-free medium for 72 hours.[5]

-

MTT/SRB Staining: After the incubation period, add the staining reagent (MTT or SRB) to each well and incubate for a specified time to allow for formazan crystal formation (MTT) or protein staining (SRB).[12]

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals or the protein-bound dye and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 or IC70 values.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer

-

ATP

-

Stop buffer/loading dye

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the assay buffer, ATP, and kDNA.

-

Compound Addition: Add various concentrations of the test compound (e.g., PNU-159682) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding Topoisomerase IIα to each tube and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.[6]

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of the compounds in a subcutaneous xenograft model.

References

- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PNU-159682 | CAS#:202350-68-3 | Chemsrc [chemsrc.com]

- 7. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]

- 8. nbe-therapeutics.com [nbe-therapeutics.com]

- 9. abmole.com [abmole.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. | BioWorld [bioworld.com]

- 12. benchchem.com [benchchem.com]

A Deep Dive into the Biological Properties of PNU-159682 Carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: PNU-159682 carboxylic acid is a highly potent cytotoxic agent that has garnered significant interest within the oncology drug development community. As a key component of antibody-drug conjugates (ADCs), its ability to selectively deliver a powerful cell-killing payload to tumor cells holds immense therapeutic promise. This technical guide provides a comprehensive overview of the biological properties of PNU-159682 and its derivatives, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its evaluation.

Core Biological Properties and Mechanism of Action

PNU-159682 is a metabolite of the anthracycline nemorubicin (B1684466) and functions as a potent inhibitor of DNA topoisomerase II.[1][2][3] Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and subsequent apoptosis.[4] Unlike other anthracyclines such as doxorubicin, which typically cause a G2/M phase cell cycle block, a derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis during the S-phase.[4] This distinct mechanism of action may offer therapeutic advantages, particularly in overcoming resistance to conventional chemotherapies.[4]

The interaction of PNU-159682 with DNA is characterized by a strong, yet reversible, intercalation between G:C base pairs.[5] This binding is significantly more stable than that of doxorubicin, with a 10- to 20-fold increase in the residence time within the DNA intercalation sites.[5] This prolonged interaction likely contributes to its enhanced cytotoxic potency.

In Vitro Cytotoxicity

PNU-159682 has demonstrated exceptional potency across a wide range of human tumor cell lines, with IC70 values in the subnanomolar range (0.07-0.58 nmol/L).[6] It is reported to be 790- to 2,360-fold more potent than its parent compound, nemorubicin (MMDX), and 2,100- to 6,420-fold more potent than doxorubicin.[6] The tables below summarize the in vitro cytotoxicity data for PNU-159682 against various cancer cell lines.

Table 1: IC70 Values of PNU-159682 and Comparators in Human Tumor Cell Lines

| Cell Line | Histotype | PNU-159682 (nmol/L) | MMDX (nmol/L) | Doxorubicin (nmol/L) |

| HT-29 | Colon Carcinoma | 0.577 | Not Reported | Not Reported |

| A2780 | Ovarian Carcinoma | 0.39 | Not Reported | Not Reported |

| DU145 | Prostate Carcinoma | 0.128 | Not Reported | Not Reported |

| EM-2 | Leukemia | 0.081 | Not Reported | Not Reported |

| Jurkat | Leukemia | 0.086 | Not Reported | Not Reported |

| CEM | Leukemia | 0.075 | Not Reported | Not Reported |

Data sourced from MedChemExpress product datasheet.[7]

Table 2: IC50 Values of PNU-159682 and MMAE in Non-Hodgkin's Lymphoma (NHL) Cell Lines

| Cell Line | PNU-159682 (nM) | MMAE (nM) |

| BJAB.Luc | 0.10 | 0.54 |

| Granta-519 | 0.020 | 0.25 |

| SuDHL4.Luc | 0.055 | 1.19 |

| WSU-DLCL2 | 0.1 | 0.25 |

Data sourced from MedChemExpress product datasheet.[1][7]

In Vivo Antitumor Activity

The potent in vitro cytotoxicity of PNU-159682 translates to significant antitumor activity in vivo. In xenograft models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), an antibody-drug conjugate utilizing a PNU-159682 derivative (hCD46-19) demonstrated complete tumor regression and durable responses with a single dose of 1.0 mg/kg.[8] Furthermore, PNU-159682 has shown efficacy in a disseminated murine L1210 leukemia model and in MX-1 human mammary carcinoma xenografts.[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for PNU-159682-induced cell death and a typical experimental workflow for evaluating its efficacy.

Caption: Proposed signaling pathway of PNU-159682-induced S-phase arrest and apoptosis.

Caption: General experimental workflow for preclinical evaluation of PNU-159682.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for 72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/IC70 values using non-linear regression analysis.[7]

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.[9][10]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[9][10][11]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the decatenation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated DNA migrates as relaxed circles.

-

Analysis: Assess the inhibitory effect of this compound by observing the reduction in the amount of decatenated DNA compared to the control.[12]

Conclusion

This compound is a remarkably potent cytotoxic agent with a distinct mechanism of action that differentiates it from other anthracyclines. Its ability to induce S-phase cell cycle arrest through the inhibition of topoisomerase II and subsequent DNA damage underscores its potential as a valuable payload for antibody-drug conjugates. The comprehensive in vitro and in vivo data, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising molecule in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. | BioWorld [bioworld.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

PNU-159682 Carboxylic Acid in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 carboxylic acid and its parent compound, PNU-159682, represent a class of highly potent anthracycline-derived cytotoxic agents with significant potential in oncology. PNU-159682 is a major bioactive metabolite of the investigational drug nemorubicin (B1684466).[1][2] Its exceptional cytotoxicity, orders of magnitude greater than conventional chemotherapeutics like doxorubicin (B1662922), has positioned it as a compelling payload for antibody-drug conjugates (ADCs) in the targeted therapy of cancer.[1][3] This technical guide provides an in-depth overview of this compound and its derivatives in cancer research, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

PNU-159682 exerts its potent anti-tumor effects through a multi-faceted mechanism of action primarily centered on the disruption of DNA integrity and replication.

-

DNA Intercalation and Adduct Formation: As an anthracycline, PNU-159682 intercalates into DNA, forming stable, covalent DNA-PNU-159682 adducts.[4][5] This physical disruption of the DNA double helix interferes with fundamental cellular processes.

-

Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[3][6] By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.

-

Cell Cycle Arrest: A key differentiator of PNU-159682 from other anthracyclines like doxorubicin is its induction of cell cycle arrest specifically in the S-phase.[4][7] This is in contrast to doxorubicin, which typically causes a G2/M phase block.[7] This S-phase arrest is a direct consequence of the extensive DNA damage and inhibition of DNA synthesis.[4][7]

-

Induction of DNA Damage Response: The formation of DNA adducts and double-strand breaks triggers a robust DNA damage response (DDR) in cancer cells.

Signaling Pathways

The cytotoxic activity of PNU-159682 is intricately linked to the cellular DNA damage response, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

DNA Damage and S-Phase Arrest

PNU-159682-induced DNA lesions stall DNA replication forks during S-phase, leading to the activation of checkpoint kinases. This results in a halt in cell cycle progression to allow for DNA repair.

Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER)

Recent studies have revealed a partial dependency of the cytotoxic potency of PNU-159682 derivatives on a proficient TC-NER pathway.[7] This suggests that the DNA adducts formed by PNU-159682 are recognized and processed by the TC-NER machinery. TC-NER is a specialized DNA repair pathway that removes bulky, transcription-blocking lesions from the actively transcribed strand of DNA. The stalling of RNA polymerase II at a PNU-159682-DNA adduct is a likely initiating event for this pathway.

Quantitative Data

The in vitro cytotoxicity of PNU-159682 and its derivatives has been evaluated across a range of human cancer cell lines. The data consistently demonstrates sub-nanomolar potency, significantly exceeding that of doxorubicin and its parent compound, nemorubicin (MMDX).

| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |

| HT-29 | Colon Carcinoma | - | 0.577 | [8] |

| A2780 | Ovarian Carcinoma | - | 0.39 | [8] |

| DU145 | Prostate Carcinoma | - | 0.128 | [8] |

| EM-2 | - | - | 0.081 | [8] |

| Jurkat | T-cell Leukemia | - | 0.086 | [8] |

| CEM | T-cell Leukemia | - | 0.075 | [8] |

| SKRC-52 | Renal Cell Carcinoma | 25 | - | [6] |

Comparative Potency of PNU-159682

| Compound | HT-29 (IC70, nM) | A2780 (IC70, nM) | DU145 (IC70, nM) | EM-2 (IC70, nM) | Jurkat (IC70, nM) | CEM (IC70, nM) | Reference |

| PNU-159682 | 0.577 | 0.39 | 0.128 | 0.081 | 0.086 | 0.075 | [8] |

| MMDX | 578 | 468 | 193 | 191 | 68 | 131 | [8] |

| Doxorubicin | 1,279 | 1,717 | 443 | 521 | 181 | 391 | [8] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the significant anti-tumor activity of PNU-159682, both as a standalone agent and as an ADC payload.

| Model | Cancer Type | Treatment | Outcome | Reference |

| Murine L1210 Leukemia | Leukemia | 15 µg/kg PNU-159682 (single i.v. dose) | 29% increase in life span | [8] |

| MX-1 Human Mammary Carcinoma Xenograft | Breast Cancer | 4 µg/kg PNU-159682 (i.v., q7dx3) | Complete tumor regression in 4 out of 7 mice | [8] |

| NSCLC and Colorectal Cancer Xenograft | NSCLC, Colorectal | 1.0 mg/kg ADC with PNU-159682 derivative (single dose) | Complete tumor regression and durable responses | [5][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This protocol is adapted for determining cell density based on the measurement of cellular protein content, suitable for screening the cytotoxic effects of compounds on adherent cells.[10][11]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated wells as a negative control. Incubate for 72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control and determine the IC50/IC70 values.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the cell cycle distribution following treatment with PNU-159682.[9][12]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the intended duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of PNU-159682 or ADCs containing a PNU-159682 payload in a subcutaneous xenograft mouse model.[8]

Materials:

-

Human cancer cell line

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

Matrigel (optional)

-

PNU-159682 or ADC formulation

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel). Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the PNU-159682 formulation or ADC via the appropriate route (e.g., intravenous injection) according to the planned dosing schedule (e.g., once weekly). The control group should receive the vehicle.

-

Efficacy Monitoring: Continue to measure tumor volumes and mouse body weights regularly throughout the study to assess treatment efficacy and toxicity.

-

Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.

-

Data Analysis: Analyze the tumor growth data to determine the extent of tumor growth inhibition. Other endpoints such as complete tumor regression and survival can also be assessed.

Conclusion

This compound and its parent compound are exceptionally potent cytotoxic agents that hold considerable promise for the future of targeted cancer therapy, particularly as payloads for ADCs. Their unique mechanism of action, involving potent topoisomerase II inhibition and induction of S-phase arrest, distinguishes them from other commonly used chemotherapeutics. The emerging role of the TC-NER pathway in the cellular response to PNU-159682-induced DNA damage provides a deeper understanding of its cytotoxicity and potential biomarkers for patient selection. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of this powerful class of molecules. Further investigation into the detailed molecular interactions and resistance mechanisms will be crucial for the successful clinical translation of PNU-159682-based therapies.

References

- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 11. scispace.com [scispace.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

PNU-159682 Carboxylic Acid as an ADC Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and therapeutic window. PNU-159682, a highly potent anthracycline derivative, has emerged as a promising payload for the development of next-generation ADCs.[1][2][3] This technical guide provides an in-depth overview of PNU-159682 carboxylic acid as an ADC payload, covering its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

PNU-159682 is a major metabolite of the investigational drug nemorubicin (B1684466) (MMDX) and is significantly more cytotoxic than its parent compound and other anthracyclines like doxorubicin.[4][5][6] Its exceptional potency, with activity in the subnanomolar range, makes it an attractive candidate for targeted delivery to tumor cells, minimizing systemic toxicity.[5][7]

Mechanism of Action

PNU-159682 exerts its potent cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription.[5][8][9] Unlike other anthracyclines such as doxorubicin, which primarily cause a G2/M phase cell cycle arrest, PNU-159682 and its derivatives induce a distinct S-phase arrest.[10][11] This interference with DNA synthesis ultimately leads to the induction of DNA damage, cell cycle arrest, and apoptosis.[10][12]

The proposed signaling pathway for PNU-159682-induced cell death is initiated by its delivery to the target cancer cell via an ADC. Following internalization and lysosomal trafficking, the payload is released and translocates to the nucleus. In the nucleus, it inhibits topoisomerase II, leading to DNA strand breaks. This DNA damage triggers a cellular stress response, culminating in programmed cell death.

Quantitative Data

The high potency of PNU-159682 and its derivatives has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) and the 70% inhibitory concentration (IC70) are key metrics for assessing the potency of a cytotoxic agent.

| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |

| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10 | - | [9] |

| Granta-519 | Non-Hodgkin's Lymphoma | 0.020 | - | [9] |

| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.055 | - | [9] |

| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.1 | - | [9] |

| A2780 | Ovarian Carcinoma | - | 0.07-0.58 | [5][7] |

| DU145 | Prostate Carcinoma | - | 0.07-0.58 | [11] |

| MX-1 | Mammary Carcinoma | - | 0.07-0.58 | [4] |

| L1210 | Murine Leukemia | - | 0.07-0.58 | [4] |

In Vivo Antitumor Activity

Preclinical in vivo studies have demonstrated the potent antitumor activity of PNU-159682-based ADCs in various xenograft models.

| ADC Target | Cancer Model | Dosing | Outcome | Reference |

| hCD46 | Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [1] |

| CD22 | Xenograft Tumor Models | Not Specified | At least equal efficacy to anti-CD22-VC-MMAE ADC | [13] |

| HER2 | JIMT-1 Breast Cancer Xenograft | 0.5-2 mg/kg | Strong anti-tumor efficacy, exceeding T-DM1 | [14][15] |

| CD30 | Karpas-299 Non-Hodgkin's Lymphoma Xenograft | Not Specified | Efficiently killed CD30-positive cells | [14] |

| ROR1 | Syngeneic EMT-6 Orthotopic Breast Cancer | 0.5-2 mg/kg | High anti-tumor efficacy and induction of anti-tumor immunity | [15] |

| Not Specified | Murine L1210 Leukemia | Single dose of 15 µg/kg (MTD) | Increase in life span of 29% | [5][9] |

| Not Specified | MX-1 Human Mammary Carcinoma | 4 µg/kg (q7dx3) | Complete tumor regression in 4 out of 7 mice | [9] |

Experimental Protocols

The successful development and evaluation of a PNU-159682-based ADC requires a series of well-defined experimental procedures. This section outlines key protocols for the characterization and assessment of these conjugates.

ADC Conjugation and Characterization Workflow

The generation and characterization of a PNU-159682-based ADC involves several critical steps, from antibody production to detailed analytical assessment.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the PNU-159682 ADC on target and non-target cancer cell lines.[16][17][18]

Methodology:

-

Cell Culture: Culture target antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cell lines in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the PNU-159682 ADC, a non-targeting control ADC, and the free this compound payload. Add the compounds to the cells and incubate for 72 to 120 hours.

-

Viability Assessment: Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[17][18][19]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Bystander Killing Assay

Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells after its release from antigen-positive cells.[16][18]

Methodology:

-

Cell Preparation: Co-culture antigen-positive and antigen-negative cells. The two cell populations can be distinguished, for example, by pre-labeling the antigen-negative cells with a fluorescent protein.

-

Treatment: Treat the co-culture with the PNU-159682 ADC or a control ADC for a defined period.

-

Analysis: After incubation, assess the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations using flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative population in the presence of the targeted ADC indicates a bystander effect.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the PNU-159682 ADC in a relevant animal model.

Methodology:

-

Model Establishment: Subcutaneously implant human tumor cells (e.g., NCI-N87 for a HER2-targeted ADC) into immunocompromised mice (e.g., NOD-SCID or NSG).

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, non-targeting ADC, and PNU-159682 ADC at various dose levels. Administer the treatments intravenously.

-

Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Conclusion

This compound stands out as a highly potent and promising payload for the development of innovative and effective antibody-drug conjugates. Its distinct mechanism of action, involving S-phase cell cycle arrest, and its exceptional cytotoxicity provide a strong rationale for its use in targeting a variety of cancers. The comprehensive preclinical data, demonstrating significant in vitro and in vivo activity, underscore its potential to overcome limitations of existing ADC payloads. By employing rigorous experimental protocols for conjugation, characterization, and evaluation, researchers can effectively harness the power of PNU-159682 to create next-generation ADCs with an improved therapeutic index for cancer patients.

References

- 1. | BioWorld [bioworld.com]

- 2. nbe-therapeutics.com [nbe-therapeutics.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. benchchem.com [benchchem.com]